Rubrene

Descripción general

Descripción

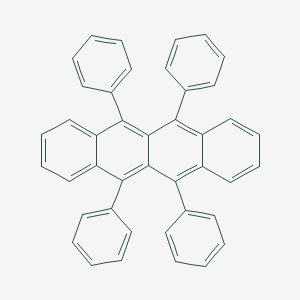

Rubrene, chemically known as 5,6,11,12-tetraphenyltetracene, is a polyacene material with a history spanning nearly a century. Initially celebrated for its luminescent properties, rubrene has gained prominence in the field of organic electronics, especially due to its exceptional charge carrier mobility in organic crystals. Despite its wide interest and significant presence in literature, the commercial synthesis of rubrene has seen little change since its discovery in 1926. Recent studies have explored alternative synthetic routes and modifications to its structure to enhance its electronic properties (Douglas et al., 2020).

Synthesis Analysis

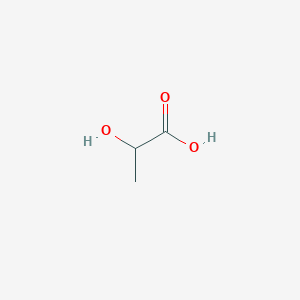

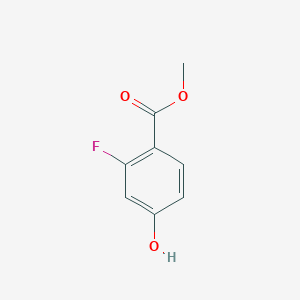

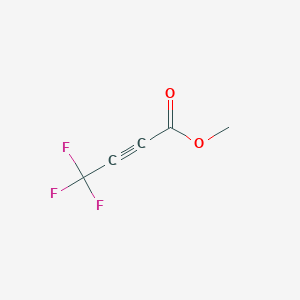

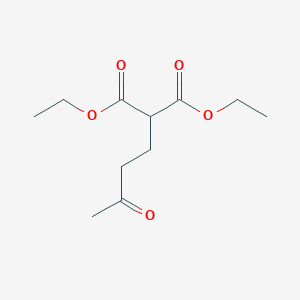

Rubrene synthesis has traditionally followed few changes since its original discovery. However, modern research has introduced several innovative approaches to its synthesis, including multi-step synthesis methods, Diels–Alder approaches, and cross-coupling techniques. These methods aim to substitute the peripheral aromatic rings and the tetracene core, potentially improving rubrene's electronic attributes. For instance, perfluororubrene has been synthesized through cycloaddition followed by reductive deoxygenation, showing that such modifications significantly alter its electrochemical properties (Sakamoto & Suzuki, 2017).

Molecular Structure Analysis

The molecular structure of rubrene and its derivatives significantly influences their solid-state properties, affecting their crystallization and polymorphism. The planarization of rubrene's tetracene core in the solid state, dictated by intramolecular and intermolecular interactions, is a focal point of study. This planarization enhances the overlap among neighboring π-conjugated backbones, crucial for its electronic performance (Sutton et al., 2015).

Chemical Reactions and Properties

Rubrene undergoes various chemical reactions that are pivotal in studying its properties and applications. For instance, the interaction of rubrene with potassium highlights the balance between intercalation and molecular decomposition, revealing complex behaviors crucial for understanding its electrical conductivity and structural stability (Zhang et al., 2018).

Physical Properties Analysis

The physical properties of rubrene, such as crystal packing, significantly impact its applications in organic electronics. Studies on rubrene analogues and derivatives have shown that molecular packing in the solid state can drastically affect their excited states and couplings relevant for processes like singlet fission. These findings are vital for designing materials with optimized electronic properties (Sutton et al., 2017).

Chemical Properties Analysis

The chemical properties of rubrene, including its reactivity with elements like oxygen, play a significant role in its stability and performance in electronic devices. For example, the light-induced reaction of molecular oxygen with single crystal rubrene underlines the sensitivity of rubrene to environmental conditions, affecting its carrier mobility and exciton lifetime (Mastrogiovanni et al., 2014).

Aplicaciones Científicas De Investigación

Near-Infrared to Visible Photon Upconversion : Rubrene emitters with 3,5-di-tert-butylphenyl side-moieties enhance the emission quantum yield for NIR-to-vis photon upconversion by 40 times, indicating its potential in advanced optical materials and devices (Radiunas et al., 2021).

Isotope Effects on Transport Properties : Isotopic substitution in rubrene (13C) leads to a 13% reduction in hole mobility, providing insights into transport in ordered organic semiconductors (Ren et al., 2017).

Organic Thin Film Transistors : Rubrene crystalline thin films are used in high-performance organic thin-film transistors, showcasing mobility of 0.98 cm²/V s and threshold voltage of 8 V (Du et al., 2013).

Charge Carrier Mobility and Exciton Diffusion : Rubrene demonstrates high charge carrier mobility and exciton diffusion length, making it a promising material for crystalline thin films in high-performance devices (Raimondo et al., 2013).

Organic Electronics : Holding a record for high charge carrier mobility, rubrene is at the forefront of organic electronics and optoelectronic devices (Douglas et al., 2020).

Photopolymerization Initiators : Rubrene-based systems can initiate cationic and free radical photopolymerization of epoxides and acrylates, useful in various material sciences (Xiao et al., 2017).

Singlet Oxygen Trapping in Aqueous Solutions : A water-soluble rubrene derivative serves as a trap for singlet oxygen in aqueous solutions, useful in colorimetric tests or isolating endoperoxides (Aubry et al., 1981).

Inverted Organic Solar Cells : Rubrene layers enhance power conversion efficiency in inverted organic solar cells, demonstrating its relevance in renewable energy technologies (Wang et al., 2017).

Molecular and Intermolecular Interactions : Understanding rubrene's intramolecular and intermolecular interactions helps modify its electronic properties for various applications (Sutton et al., 2015).

Organic Semiconductors and Epitaxial Thin Films : Rubrene's role in organic semiconductors and its integration in field effect transistors via epitaxial thin films underscore its importance in organic electronics (Trabattoni et al., 2015).

Safety And Hazards

Direcciones Futuras

Research based on rubrene’s various photoelectric properties is still in progress . The preparation of rubrene crystal and its applications in organic optoelectronic devices are areas of active research . The future research directions and challenges of rubrene semiconductor for applications are also being explored .

Propiedades

IUPAC Name |

5,6,11,12-tetraphenyltetracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H28/c1-5-17-29(18-6-1)37-33-25-13-14-26-34(33)39(31-21-9-3-10-22-31)42-40(32-23-11-4-12-24-32)36-28-16-15-27-35(36)38(41(37)42)30-19-7-2-8-20-30/h1-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMBJDOZVAITBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C(C5=CC=CC=C5C(=C24)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060161 | |

| Record name | Naphthacene, 5,6,11,12-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown or red powder; [Sigma-Aldrich MSDS] | |

| Record name | Rubrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Rubrene | |

CAS RN |

517-51-1 | |

| Record name | Rubrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthacene, 5,6,11,12-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthacene, 5,6,11,12-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,11,12-tetraphenylnaphthacene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

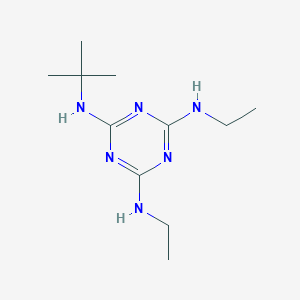

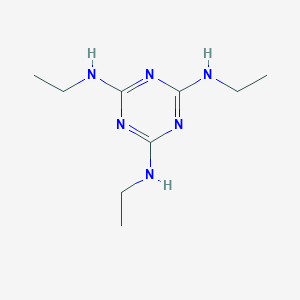

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

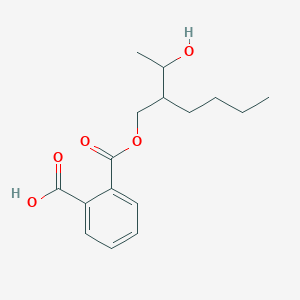

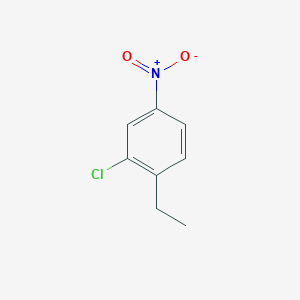

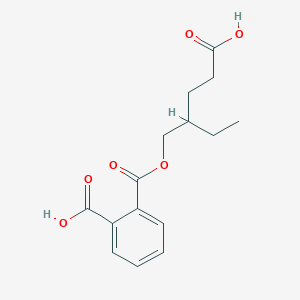

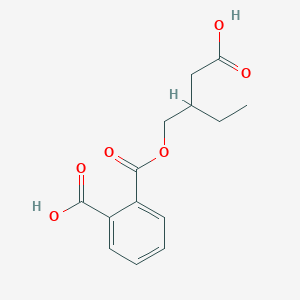

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)